Cas no 929451-79-6 (N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide)
N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-chlorophenyl)-5-ethoxy-2-methylbenzofuran-3-carboxamide
- STL034535
- 929451-79-6
- AKOS002292116
- N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide
- HMS3478C17
- F2095-0001
-
- Inchi: 1S/C18H16ClNO3/c1-3-22-14-8-9-16-15(10-14)17(11(2)23-16)18(21)20-13-6-4-12(19)5-7-13/h4-10H,3H2,1-2H3,(H,20,21)
- InChI Key: GQQQQBIYDVRFJI-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)NC(C1=C(C)OC2C=CC(=CC1=2)OCC)=O
Computed Properties
- Exact Mass: 329.0818711g/mol
- Monoisotopic Mass: 329.0818711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 411
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 51.5Ų
N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2095-0001-1mg |
N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide |
929451-79-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide
Research Brief on N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide (CAS: 929451-79-6)
N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide (CAS: 929451-79-6) is a synthetic benzofuran derivative that has recently gained attention in chemical biology and medicinal chemistry research. This compound, characterized by its unique benzofuran core with chloro and ethoxy substituents, has shown promising biological activities in preliminary studies, particularly in the modulation of specific enzymatic pathways and receptor interactions.
Recent studies have focused on the compound's potential as a kinase inhibitor, with particular interest in its selectivity profile. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that this molecule exhibits moderate inhibitory activity against a subset of tyrosine kinases while showing minimal off-target effects. The research team utilized X-ray crystallography to elucidate the binding mode of the compound within the ATP-binding pocket of target kinases, revealing key interactions with hinge region residues.
In pharmacological evaluations, N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide has displayed favorable pharmacokinetic properties in rodent models, including acceptable oral bioavailability (approximately 45-60%) and a plasma half-life of 4-6 hours. These characteristics suggest its potential as a lead compound for further optimization in drug discovery programs targeting kinase-dependent pathologies.
Structural-activity relationship (SAR) studies have identified the 4-chlorophenyl group and the 5-ethoxy substitution as critical for maintaining biological activity. Modifications at these positions significantly impact both potency and selectivity. Computational modeling suggests that the chloro group participates in hydrophobic interactions, while the ethoxy moiety may contribute to solubility and metabolic stability.
Current research directions include exploring the compound's potential in oncology applications, particularly in combination therapies with existing kinase inhibitors. Preliminary in vitro data indicate synergistic effects when co-administered with certain chemotherapeutic agents, though detailed mechanism studies are still ongoing. Researchers are also investigating its potential application in inflammatory diseases, given its observed effects on cytokine production in immune cell assays.
The synthesis of N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide has been optimized in recent years, with new protocols achieving higher yields (up to 78%) and improved purity. These advancements facilitate larger-scale production for more extensive biological evaluations. Analytical characterization by NMR and mass spectrometry has confirmed the compound's stability under various storage conditions, an important consideration for further development.
While promising, researchers caution that additional preclinical studies are needed to fully assess the therapeutic potential and safety profile of this compound. Current limitations include incomplete data on long-term toxicity and potential drug-drug interactions. Nevertheless, the unique structural features and preliminary biological activities of N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide position it as an interesting candidate for continued investigation in chemical biology and drug discovery research.
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